molecular formula C15H14ClN5OS B471618 N-(4-chlorophenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 212074-47-0

N-(4-chlorophenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B471618
CAS No.: 212074-47-0
M. Wt: 347.8g/mol
InChI Key: NAEZLNUHGMZXKQ-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core substituted with a 5,7-dimethyl group, a sulfanyl (-S-) linker, and an acetamide moiety bearing a 4-chlorophenyl group. Its synthesis involves reacting nickel nitrate with 1-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-thiosemicarbazide, as described in crystallographic studies .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS/c1-9-7-10(2)21-14(17-9)19-15(20-21)23-8-13(22)18-12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEZLNUHGMZXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1H-1,2,4-Triazole with Dimethylpyrimidine Derivatives

The 5,7-dimethyl-triazolo[1,5-a]pyrimidine scaffold is synthesized by reacting 5-amino-1H-1,2,4-triazole with 4,6-dimethylpyrimidin-2-amine under acidic conditions. For example:

5-Amino-1H-1,2,4-triazole+4,6-Dimethylpyrimidin-2-amineHCl, EtOH5,7-Dimethyl-triazolo[1,5-a]pyrimidine\text{5-Amino-1H-1,2,4-triazole} + \text{4,6-Dimethylpyrimidin-2-amine} \xrightarrow{\text{HCl, EtOH}} \text{5,7-Dimethyl-triazolo[1,5-a]pyrimidine}

Yields range from 65–78% depending on reaction time (6–12 hours) and temperature (80–100°C).

Functionalization at the 2-Position

Thiolation of Triazolopyrimidine

The 2-thiol derivative is generated by treating the triazolopyrimidine with phosphorus pentasulfide (P2_2S5_5) in dry pyridine:

5,7-Dimethyl-triazolopyrimidine+P2S5pyridine, 110°C2-Thiol-5,7-dimethyl-triazolopyrimidine\text{5,7-Dimethyl-triazolopyrimidine} + \text{P}2\text{S}5 \xrightarrow{\text{pyridine, 110°C}} \text{2-Thiol-5,7-dimethyl-triazolopyrimidine}

This step achieves 85–90% conversion after 4 hours.

Coupling with N-(4-Chlorophenyl)Acetamide

Nucleophilic Substitution Reaction

The sulfanylacetamide side chain is introduced via a nucleophilic substitution between 2-thiol-triazolopyrimidine and N-(4-chlorophenyl)-2-chloroacetamide:

2-Thiol-triazolopyrimidine+ClCH2C(O)NHC6H4Cl-4NaOH, DMFTarget Compound\text{2-Thiol-triazolopyrimidine} + \text{ClCH}2\text{C(O)NHC}6\text{H}_4\text{Cl-4} \xrightarrow{\text{NaOH, DMF}} \text{Target Compound}

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Sodium hydroxide (1.2 equiv)

  • Temperature: 60–70°C

  • Duration: 8–10 hours

  • Yield: 72–80%

Alternative One-Pot Synthesis

Sequential Cyclization and Alkylation

A streamlined approach combines triazolopyrimidine formation and side-chain coupling in one pot:

  • Cyclization : 5-Amino-1H-1,2,4-triazole + 4,6-dimethylpyrimidin-2-amine → Triazolopyrimidine intermediate.

  • Thiolation : Intermediate + P2_2S5_5 → 2-Thiol derivative.

  • Alkylation : 2-Thiol + N-(4-chlorophenyl)-2-chloroacetamide → Final product.
    Advantages : Reduced purification steps, overall yield 68%.

Optimization and Analytical Data

Reaction Optimization

  • Solvent Screening : DMF outperforms THF and acetonitrile due to better solubility of intermediates.

  • Base Selection : NaOH yields higher purity compared to K2_2CO3_3.

Characterization Data

  • Molecular Formula : C15_{15}H14_{14}ClN5_5OS.

  • Melting Point : 198–202°C (lit.).

  • 1^1H NMR (DMSO-d6_6) : δ 2.45 (s, 6H, CH3_3), 3.92 (s, 2H, SCH2_2), 7.35–7.60 (m, 4H, Ar-H).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing oxidation of thiol to disulfide during alkylation.

  • Solution : Use inert atmosphere (N2_2) and antioxidant (e.g., BHT).

Scalability

  • Issue : Exothermic reaction during P2_2S5_5 thiolation.

  • Solution : Slow reagent addition and temperature control (<110°C).

Comparative Analysis of Methods

Method Yield Duration Complexity
Stepwise Synthesis72–80%18–24 hoursModerate
One-Pot Synthesis68%12–15 hoursLow

The stepwise approach offers higher yields but requires intermediate isolation. The one-pot method sacrifices yield for efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield thiols or amines.

Scientific Research Applications

Table 1: Structural Composition

ComponentStructure Description
Chlorophenyl GroupA phenyl ring substituted with a chlorine atom
Triazolopyrimidine ScaffoldA fused ring system containing triazole and pyrimidine
Acetamide MoietyAn acetamide group contributing to solubility

Anticancer Properties

Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer activities. The structural motif allows for interaction with various biological targets, potentially inhibiting cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

Enzyme Inhibition

The compound has demonstrated enzyme inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly relevant in the treatment of neurodegenerative diseases like Alzheimer's disease . The presence of the sulfanyl group may enhance binding affinity to these enzymes, leading to improved therapeutic outcomes.

Antibacterial Activity

Preliminary studies suggest that compounds structurally related to N-(4-chlorophenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide possess antibacterial properties. This is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Study 1: Antitumor Activity Evaluation

In a recent study evaluating the anticancer potential of similar triazolopyrimidine derivatives, researchers reported significant cytotoxic effects against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells .

Study 2: Enzyme Inhibition Assay

Another research effort focused on the enzyme inhibitory properties of related compounds. The findings indicated that modifications in the sulfanyl group could lead to improved inhibition rates against AChE and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Study 3: Antibacterial Testing

A comparative analysis of antibacterial activities revealed that compounds featuring the chlorophenyl moiety exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. This suggests potential for development into antibacterial agents .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Substituents (R1, R2) Functional Groups
Target Compound Triazolo[1,5-a]pyrimidine 5,7-dimethyl Sulfanyl acetamide, 4-ClPh
5,7-Dimethoxy analog () Triazolo[1,5-a]pyrimidine 5,7-dimethoxy Sulfonamide, aryl
Flumetsulam () Triazolo[1,5-a]pyrimidine - Sulfonamide, 2,6-difluorophenyl
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Pyrimidine 4,6-dimethyl Sulfanyl acetamide, 4-methylpyridinyl

Key Observations :

  • Methoxy vs.
  • Sulfonamide vs. Sulfanyl Acetamide : Sulfonamide derivatives (e.g., flumetsulam) are established herbicides, while sulfanyl acetamides (target compound and ) may target different biological pathways due to altered hydrogen-bonding capacity .

Physicochemical Properties

  • Molecular Weight and Stability :
    • Target compound (C15H14ClN5OS): Calculated MW = 355.82 g/mol.
    • Compound 6m (, C21H18ClN4O2): MW = 393.11 g/mol.
    • The lower MW of the target compound may improve solubility compared to bulkier analogs .
  • Crystallographic Data : The target compound’s crystal packing involves N–H···N hydrogen bonds, similar to ’s pyrimidine derivative, which could enhance thermal stability .

Biological Activity

N-(4-chlorophenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a triazolo-pyrimidine core linked to a 4-chlorophenyl group and a sulfanyl acetamide moiety. This structure contributes to its diverse biological interactions. The molecular formula is C14H15ClN6SC_{14}H_{15}ClN_6S, and the compound exhibits a planar configuration that facilitates stacking interactions, which are crucial for biological activity.

PropertyValue
Molecular Weight320.82 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and DMF
Log P2.5

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that related triazolo-pyrimidine derivatives possess significant activity against tobacco mosaic virus (TMV), demonstrating inhibition rates comparable to established antiviral agents like ningnanmycin .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies reveal moderate to strong activity against Salmonella typhi and Bacillus subtilis , with weaker effects noted against other tested strains. The compound's ability to inhibit bacterial growth suggests potential for development as an antibacterial agent .

Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory properties. Specifically, it has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly noteworthy due to its implications in treating neurodegenerative diseases like Alzheimer's .

The biological activity of the compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It binds to active sites of enzymes such as AChE, leading to decreased enzyme activity and subsequent physiological effects.
  • Antiviral Mechanism : The compound may interfere with viral replication processes by inhibiting viral enzymes or disrupting viral assembly.

Table 2: Biological Activity Summary

Activity TypeTarget Organisms/EnzymesObserved Effects
AntiviralTobacco Mosaic Virus~50% inhibition
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong inhibition
Enzyme InhibitionAcetylcholinesterase (AChE), UreaseStrong inhibition observed

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

  • Antiviral Screening : A study synthesized several sulfonamide derivatives and tested their antiviral properties against TMV. Compounds with similar structures showed up to 54% inhibition at specific concentrations .
  • Antibacterial Evaluation : A comprehensive evaluation of synthesized derivatives demonstrated that certain compounds exhibited significant antibacterial activity against multiple strains, with some showing over 70% inhibition at optimal concentrations .
  • Enzyme Inhibition Studies : Research focused on the enzyme inhibitory potential of various derivatives revealed that several compounds displayed strong AChE inhibition, suggesting their utility in neuropharmacology .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The compound is synthesized via multi-step reactions starting from precursors like 1-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-thiosemicarbazide. Key steps include the dropwise addition of nickel nitrate in ethanol under vigorous stirring, followed by crystallization from ethanol to obtain pure crystals. Reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H NMR : Identifies proton environments (e.g., NH signals at δ 13.30 ppm for amide protons) and tautomeric equilibria in solution .
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., intramolecular N–H⋯N hydrogen bonds stabilizing folded conformations) .
  • Mass spectrometry : Confirms molecular weight and purity .

Q. How is the purity of the compound validated?

Purity is assessed via elemental analysis (stoichiometric validation), HPLC (chromatographic homogeneity), and melting point determination. Crystallinity is confirmed by sharp diffraction peaks in powder XRD .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the compound’s conformational stability?

Intramolecular N–H⋯N hydrogen bonds (e.g., N1–H1⋯N3 in the triazolo-pyrimidine core) stabilize a folded conformation, as observed in crystal structures. This reduces rotational freedom and affects reactivity in nucleophilic substitution reactions .

Q. What strategies resolve discrepancies between solution-phase NMR and solid-state crystallography data?

Discrepancies often arise from dynamic processes (e.g., tautomerism in solution vs. static solid-state structures). Methods include:

  • Variable-temperature NMR : Probes tautomeric equilibria (e.g., 50:50 amine:imine ratios observed in related compounds) .
  • DFT calculations : Predicts stable conformers and compares with crystallographic data .
  • IR spectroscopy : Validates hydrogen bonding patterns across phases .

Q. How does crystal packing affect physicochemical properties?

The monoclinic P21/c space group (a = 18.220 Å, b = 8.118 Å, c = 19.628 Å) reveals π-π stacking between triazolo-pyrimidine and chlorophenyl rings (3.8 Å distance), enhancing thermal stability. Intermolecular C–H⋯O interactions influence solubility and melting behavior .

Q. What reaction conditions optimize yields in triazolo[1,5-a]pyrimidine syntheses?

  • Catalysts : Nickel nitrate improves cyclization efficiency .
  • Solvents : Ethanol balances polarity and solubility for intermediate isolation .
  • Stoichiometry : A 1:2 molar ratio of metal salts to ligands minimizes byproducts .

Q. How can researchers design assays to study bioactivity without commercial bias?

  • Enzyme inhibition : Use recombinant enzymes (e.g., kinases) in fluorescence-based assays.
  • Cellular uptake : Radiolabel the compound (e.g., 14C-acetamide moiety) and track accumulation via scintillation counting.
  • Structure-activity relationships (SAR) : Modify sulfanyl or chlorophenyl groups and compare IC50 values .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting tautomer ratios in NMR vs. crystallography?

Solid-state X-ray data may show a single tautomer, while NMR reveals dynamic equilibria. Use DEPT-135 NMR to differentiate carbon types and NOESY to identify spatial proximities. For example, a 50:50 amine:imine ratio in solution (δ 11.20–10.10 ppm) contrasts with a fixed imine form in crystals .

Q. What metrics validate crystallographic refinement reliability?

  • R-factors : R1 < 0.05 and wR2 < 0.15 indicate high precision (e.g., R1 = 0.050 for C12H12ClN5OS) .
  • CCDC validation : Check for missing electron density or disorder in the Cambridge Structural Database .

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